Non-selective P2 purinergic antagonist (pEC50 values are 4.5 (P2X2), 5.4 (P2X5), 4.3 (P2Y2), 4.0 (P2Y4) and 4.8 (P2Y11)). Displays diverse biological actions. Shows antitumor activity, inhibits binding of multiple growth factors and additionally inhibits glutamatergic synaptic transmission.
Suramin is a polysulfonated naphthylurea that inhibits the binding of calmodulin to recognition sites on the ryanodine receptor-1 (IC50 = 4.9 μM), blocks G protein coupling to GPCRs, and non-selectively antagonizes P2 purinergic receptors (10-100 μM). Suramin also acts as a non-specific competitor of glycosaminoglycan binding to a variety of targets including TGFβ, PDGF, and FGF and additionally inhibits insulin-like growth factor-l, EGF, PKC activity, TNF, IL-2, transferrin, and Apo-B. While originally used as an early stage treatment of trypanosome-caused onchocerciasis (African river blindness) and African trypanosomiasis (African sleeping sickness), suramin has been under clinical evaluation for its potential to regress a number of cancer cell lines, including non-small cell lung cancer, advanced breast cancer, hormone refractory prostate cancer, metastatic renal cell cancer, colorectal cancer, and high-grade gliomas.
Suramin Sodium is a sodium salt form of suramin, a polysulphonated naphthylurea with potential antineoplastic activity. Suramin blocks the binding of various growth factors, including insulin-like growth factor I (IGF-I), epidermal growth factor (EGF), platelet-derived growth factor (PDGF), and tumor growth factor-beta (TGF-beta), to their receptors, thereby inhibiting endothelial cell proliferation and migration. This agent also inhibits vascular endothelial growth factor (VEGF)- and basic fibroblast growth factor (bFGF)-induced angiogenesis; retroviral reverse transcriptase; uncoupling of G-proteins from receptors; topoisomerases; cellular folate transport; and steroidogenesis.
Suramin sodium is a member of benzamides.
A polyanionic compound with an unknown mechanism of action. It is used parenterally in the treatment of African trypanosomiasis and it has been used clinically with diethylcarbamazine to kill the adult Onchocerca. (From AMA Drug Evaluations Annual, 1992, p1643) It has also been shown to have potent antineoplastic properties.